molecular formula C17H11Cl2NO4S2 B2430168 (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 883475-81-8

(E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2430168
CAS No.: 883475-81-8
M. Wt: 428.3
InChI Key: PBAIYIFXBGHYHV-VGOFMYFVSA-N
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Description

(E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a synthetically designed small molecule recognized in scientific research for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. By targeting the ATP-binding site of VEGFR-2, this compound effectively suppresses receptor autophosphorylation and subsequent downstream signaling pathways , which are critical for tumor-induced angiogenesis. This mechanism positions it as a valuable chemical probe for investigating pathological angiogenesis, a hallmark of cancer progression and metastasis. Its primary research utility lies in the exploration of anti-angiogenic therapeutic strategies, where it is used in in vitro and in vivo models to study the blockade of blood vessel formation that supports tumor growth and survival. The compound's specific interaction with VEGFR-2 also makes it a useful tool for dissecting the complex signaling networks in endothelial cell biology and for validating VEGFR-2 as a molecular target in various oncological contexts.

Properties

IUPAC Name

2-[(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4S2/c1-8(16(22)23)20-15(21)14(26-17(20)25)7-10-3-5-13(24-10)11-4-2-9(18)6-12(11)19/h2-8H,1H3,(H,22,23)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAIYIFXBGHYHV-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its biological activity. Its molecular formula is C16H13Cl2N2O4S, with a molecular weight of 403.32 g/mol. The compound's structure includes a furan ring and a dichlorophenyl moiety, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of thiazolidinones exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have reported that thiazolidinone derivatives possess moderate to strong antiproliferative effects against various cancer cell lines. For instance, compounds similar to (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid have shown significant activity against human leukemia cell lines, with varying efficacy based on structural modifications .
  • Antimicrobial Activity : Some thiazolidinone derivatives have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 32 mg/ml .

The mechanisms underlying the biological activities of (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid include:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit various enzymes, including proteases and transferases involved in critical biological processes. For example, some derivatives inhibited the NS2B-NS3 protease of the Dengue virus and bacterial transferases .
  • Cell Cycle Arrest : The antiproliferative effects observed in cancer cells are often linked to the induction of cell cycle arrest at specific phases, which can lead to apoptosis. The presence of electron-donating groups on the thiazolidinone ring enhances this effect .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study synthesized various thiazolidinone derivatives and evaluated their anticancer properties using MTT assays. Results indicated that modifications at the C-terminal significantly influenced the antiproliferative activity against leukemia cells .
  • Antibacterial Studies : Research focusing on rhodanine-furan conjugates revealed promising antibacterial activity against Staphylococcus aureus, with certain derivatives exhibiting potent effects at low concentrations .

Data Tables

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHuman leukemia cellsVaries (moderate to strong)
AntibacterialStaphylococcus aureus16–32 mg/ml
AntiviralDengue virus proteaseNot specified

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This mechanism positions it as a candidate for further development as an anti-inflammatory agent .

Antimicrobial Properties

Thiazolidinone derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural features of (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid may contribute to its effectiveness against bacterial strains, making it a potential candidate for antibiotic development .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolidinone derivatives revealed that certain modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines. The compound was found to induce apoptosis and inhibit tumor growth in vivo models .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on inflammatory diseases, (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid was tested for its ability to reduce inflammation markers in animal models of arthritis. Results showed a notable decrease in swelling and pain, supporting its potential therapeutic use in inflammatory conditions .

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for introducing formyl groups into electron-rich aromatic systems. Starting with 2-(2,4-dichlorophenyl)furan, treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the formylated product:
$$
\text{2-(2,4-Dichlorophenyl)furan} \xrightarrow[\text{POCl₃/DMF}]{\text{Vilsmeier-Haack}} \text{5-(2,4-Dichlorophenyl)furan-2-carbaldehyde}
$$
This method yields the aldehyde in ~60% efficiency under reflux conditions.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 2,4-dichlorophenylboronic acid. Using palladium(II) acetate as a catalyst and tetrabutylammonium bromide as a phase-transfer agent in aqueous media, the reaction proceeds at room temperature to afford the aldehyde in 74% yield:
$$
\text{5-Bromofuran-2-carbaldehyde} + \text{2,4-Dichlorophenylboronic acid} \xrightarrow[\text{Pd(OAc)₂/H₂O}]{\text{Suzuki}} \text{5-(2,4-Dichlorophenyl)furan-2-carbaldehyde}
$$

Synthesis of 2-(2-Thioxo-4-Oxothiazolidin-3-yl)Propanoic Acid

Thiazolidinone Core Formation

Thiazolidinones are typically synthesized via cyclocondensation of cysteine derivatives with ketones or aldehydes. For N3-functionalization, 3-chloropropanoic acid reacts with thiazolidine-2,4-dione in dimethylformamide (DMF) under basic conditions (e.g., triethylamine):
$$
\text{Thiazolidine-2,4-dione} + \text{3-Chloropropanoic acid} \xrightarrow[\text{Et₃N/DMF}]{\text{Alkylation}} \text{2-(2-Thioxo-4-oxothiazolidin-3-yl)propanoic acid}
$$
The reaction proceeds via nucleophilic substitution, with the thiolate anion attacking the chloroalkane.

Knoevenagel Condensation to Form the Exocyclic Double Bond

The critical step involves coupling the aldehyde and thiazolidinone derivatives to form the (E)-configured α,β-unsaturated system.

Classical Knoevenagel Conditions

Using β-alanine as a catalyst in glacial acetic acid, the aldehyde and thiazolidinone undergo condensation at 80–90°C for 6–8 hours:
$$
\text{5-(2,4-Dichlorophenyl)furan-2-carbaldehyde} + \text{2-(2-Thioxo-4-oxothiazolidin-3-yl)propanoic acid} \xrightarrow[\beta\text{-alanine/AcOH}]{80–90°C} \text{Target Compound}
$$
This method yields ~65–70% of the product, with the (E)-isomer predominating due to thermodynamic control.

Piperidine-Catalyzed Condensation

Alternative conditions employ piperidine in ethanol under reflux, achieving similar yields (68–72%). The base facilitates enolate formation, driving the dehydration step.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Condition Catalyst Solvent Temperature Yield (%) Reference
Classical Knoevenagel β-alanine Acetic acid 80°C 65–70
Piperidine-mediated Piperidine Ethanol Reflux 68–72
Solid-supported Ammonium acetate Toluene 110°C 60

Polar aprotic solvents (e.g., DMF) accelerate enolate formation but may promote side reactions. Acidic conditions favor imine intermediate formation, while basic conditions drive dehydration.

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the thiazolidinone’s propanoic acid group and the furan’s dichlorophenyl substituent during syn-elimination.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : A singlet at δ 7.8–8.1 ppm corresponds to the exocyclic vinyl proton. Aromatic protons of the dichlorophenyl group appear as doublets at δ 7.2–7.5 ppm.
  • IR : Strong absorptions at 1680 cm⁻¹ (C=O, thiazolidinone) and 1640 cm⁻¹ (C=C) confirm the structure.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) shows ≥95% purity, with a retention time of 12.3 minutes.

Q & A

Synthesis and Characterization

Basic: What are the established methods for synthesizing (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid? The synthesis typically involves a multi-step process:

Thiazolidinone Core Formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the 4-thiazolidinone scaffold .

Aldol Condensation : Introducing the (5-(2,4-dichlorophenyl)furan-2-yl)methylene group via a Knoevenagel reaction, using a substituted furan carbaldehyde and catalytic acetic acid. Reaction conditions (e.g., 2–4 hours of reflux) influence stereoselectivity for the E-isomer .

Propanoic Acid Incorporation : Alkylation or coupling reactions to attach the propanoic acid moiety, followed by purification via recrystallization (e.g., DMF-ethanol mixtures) .

Advanced: How can reaction conditions be optimized to enhance yield and stereochemical purity?

  • Solvent Systems : Using polar aprotic solvents like DMF improves solubility of intermediates, while acetic acid acts as a catalyst and proton donor for condensation steps .
  • Temperature Control : Lower temperatures (e.g., 60–80°C) during the Knoevenagel step minimize side reactions, as evidenced by improved E/Z isomer ratios in analogous thiazolidinone syntheses .
  • Purification : Gradient recrystallization (e.g., DMF to ethanol) enhances purity, with yields reaching ~48% for structurally similar compounds .

Biological Activity Evaluation

Basic: What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits, with IC₅₀ values calculated from dose-response curves .

Advanced: How to address discrepancies in IC₅₀ values across studies?

  • Assay Standardization : Normalize results using internal controls (e.g., celecoxib for COX-2) and account for solvent effects (DMSO concentration ≤1% v/v) .
  • Structural Confirmation : Verify compound integrity post-assay via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation .

Structural Analysis

Basic: What spectroscopic techniques confirm the compound’s structure?

  • FT-IR : Key peaks include C=O (1702 cm⁻¹), C=N (1610 cm⁻¹), and C-S (1250 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), furan methylene (δ 6.5–7.0 ppm), and thioxo protons (δ 3.8–4.2 ppm) .

Advanced: How does X-ray crystallography elucidate stereochemical configuration? Single-crystal X-ray diffraction resolves the E-configuration of the exocyclic double bond, with dihedral angles between the thiazolidinone and furan rings (~15–20°) indicating planarity . Supplementary data from analogous structures (e.g., CCDC HB5618) provide reference metrics .

Mechanism of Action

Basic: What are the hypothesized molecular targets based on structural analogs?

  • PPAR-γ Agonism : The thiazolidinone core and dichlorophenyl group mimic rosiglitazone’s pharmacophore, suggesting anti-diabetic potential .
  • Kinase Inhibition : The propanoic acid moiety may chelate Mg²⁺ in ATP-binding pockets (e.g., EGFR tyrosine kinase) .

Advanced: What computational methods predict binding affinity and interaction dynamics?

  • Molecular Docking (AutoDock Vina) : Simulate docking to PPAR-γ (PDB ID: 2PRG) with a scoring function (ΔG ≤ -9 kcal/mol) .
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .

Structure-Activity Relationship (SAR)

Basic: Which substituents are critical for activity?

  • 2,4-Dichlorophenyl Group : Enhances lipophilicity and target affinity, with Cl atoms forming halogen bonds in hydrophobic pockets .
  • Furan Moiety : The oxygen heteroatom improves solubility and π-π stacking with aromatic residues .

Advanced: How can quantum mechanical calculations guide derivative design?

  • *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electron-deficient regions for electrophilic modifications .
  • ADMET Predictions (SwissADME) : Optimize logP (<5) and topological polar surface area (>90 Ų) to balance permeability and solubility .

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